molecular formula C21H18F3N5O4S B2699846 N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872620-71-8

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2699846
CAS RN: 872620-71-8
M. Wt: 493.46
InChI Key: VTRFLIHFRWEILB-UHFFFAOYSA-N
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Description

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N5O4S and its molecular weight is 493.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide and its derivatives have been explored for their potential in anticancer treatments. A study by Ravinaik et al. (2021) focused on designing and synthesizing similar compounds, assessing their anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers. Several derivatives exhibited moderate to excellent anticancer activities, outperforming the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Biological Screening for Enzyme Inhibition

Compounds related to this compound have been synthesized and screened for their inhibitory activity against various enzymes. Siddiqui et al. (2013) synthesized a series of N-substituted derivatives and screened them for activity against enzymes like butyrylcholinesterase and acetylcholinesterase, finding them to be relatively more active against acetylcholinesterase (Siddiqui, Rehman, Abbasi, Abbas, Khan, Ashraf, & Ejaz, 2013).

Antimicrobial and Antibacterial Activity

The antimicrobial and antibacterial properties of compounds similar to this compound have also been a focus of research. Salama (2020) conducted a study where derivatives were synthesized and screened for antibacterial activity against Salmonella typhi, with some compounds showing significant activity (Salama, 2020).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of compounds related to this compound have been extensively studied for various applications. For instance, the study by Pandya et al. (2019) synthesized a library of related compounds and characterized them using NMR, elemental analysis, and mass spectrometry, assessing their in vitro antibacterial, antifungal, and antimycobacterial activities (Pandya, Dave, Patel, & Desai, 2019).

properties

IUPAC Name

N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O4S/c1-12(30)26-15-5-7-16(8-6-15)27-17(31)11-34-20-29-28-18(33-20)10-25-19(32)13-3-2-4-14(9-13)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,32)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRFLIHFRWEILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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